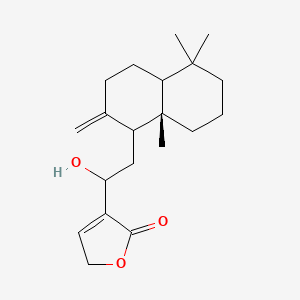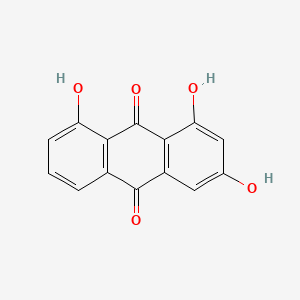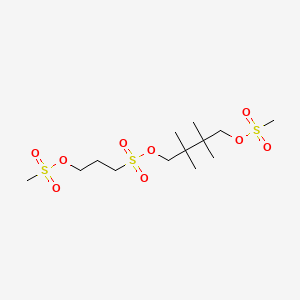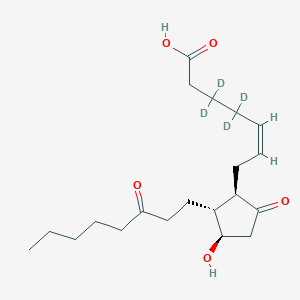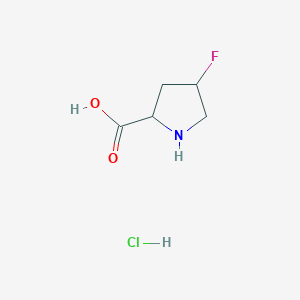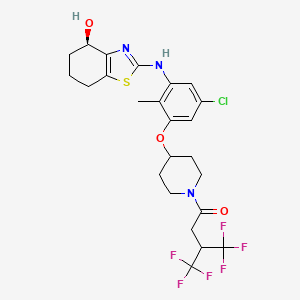
ROR|At/DHODH-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ROR|At/DHODH-IN-1 is a dual inhibitor targeting both retinoic acid receptor-related orphan receptor gamma t (RORγt) and dihydroorotate dehydrogenase (DHODH). This compound has shown significant potential in scientific research, particularly in the fields of immunology and oncology. RORγt is a transcription factor involved in the differentiation of T-helper 17 cells, while DHODH is an enzyme crucial for the de novo synthesis of pyrimidine nucleotides.
Vorbereitungsmethoden
The synthesis of ROR|At/DHODH-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of reactions, including condensation and cyclization.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
ROR|At/DHODH-IN-1 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ROR|At/DHODH-IN-1 has a wide range of scientific research applications:
Chemistry: The compound is used as a tool to study the mechanisms of RORγt and DHODH inhibition.
Biology: It is employed in research on T-helper 17 cell differentiation and immune response regulation.
Medicine: The compound has potential therapeutic applications in treating autoimmune diseases and cancers by modulating immune responses and inhibiting pyrimidine synthesis.
Industry: this compound can be used in the development of new drugs targeting RORγt and DHODH.
Wirkmechanismus
ROR|At/DHODH-IN-1 exerts its effects by inhibiting both RORγt and DHODH. RORγt inhibition leads to reduced differentiation of T-helper 17 cells, which are involved in inflammatory responses. DHODH inhibition disrupts the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This dual inhibition results in decreased proliferation of immune cells and cancer cells, making the compound a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
ROR|At/DHODH-IN-1 is unique due to its dual inhibitory action on both RORγt and DHODH. Similar compounds include:
Brequinar: A potent DHODH inhibitor used in cancer research.
DSM265: A DHODH inhibitor developed for the treatment of malaria.
SR2211: A selective RORγt inhibitor used in immunology research.
Compared to these compounds, this compound offers the advantage of targeting two distinct pathways, potentially leading to more effective therapeutic outcomes.
Eigenschaften
Molekularformel |
C24H26ClF6N3O3S |
|---|---|
Molekulargewicht |
586.0 g/mol |
IUPAC-Name |
1-[4-[5-chloro-3-[[(4R)-4-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]amino]-2-methylphenoxy]piperidin-1-yl]-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C24H26ClF6N3O3S/c1-12-15(32-22-33-21-16(35)3-2-4-18(21)38-22)9-13(25)10-17(12)37-14-5-7-34(8-6-14)20(36)11-19(23(26,27)28)24(29,30)31/h9-10,14,16,19,35H,2-8,11H2,1H3,(H,32,33)/t16-/m1/s1 |
InChI-Schlüssel |
AFZMZLHHVUIZBS-MRXNPFEDSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1OC2CCN(CC2)C(=O)CC(C(F)(F)F)C(F)(F)F)Cl)NC3=NC4=C(S3)CCC[C@H]4O |
Kanonische SMILES |
CC1=C(C=C(C=C1OC2CCN(CC2)C(=O)CC(C(F)(F)F)C(F)(F)F)Cl)NC3=NC4=C(S3)CCCC4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


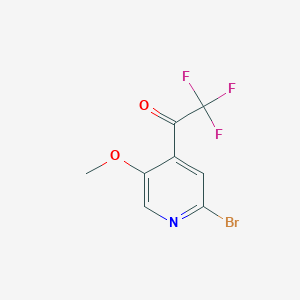

![2-[1-[(1S,9R,10R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B12429108.png)
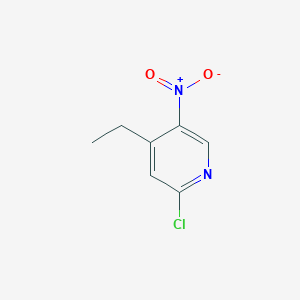
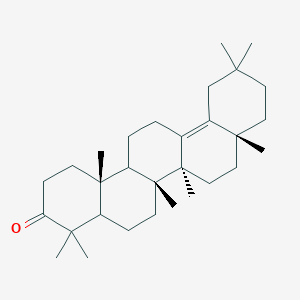
![2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12429133.png)
